[1] Biosynth - 2-Bromo-5-ethynylthiophene refer to their "Technical Data" section:
2-Bromo-5-ethynylthiophene is an organobromine compound characterized by a thiophene ring substituted with a bromine atom at the second position and an ethynyl group at the fifth position. Its molecular formula is C₈H₆BrS, and it has a molecular weight of approximately 215.1 g/mol. The structure features a conjugated system, which enhances its electronic properties, making it of interest in various chemical applications.
The synthesis of 2-bromo-5-ethynylthiophene can be achieved through several methods:
2-Bromo-5-ethynylthiophene has several applications:
Interaction studies involving 2-bromo-5-ethynylthiophene are essential for understanding its behavior in biological systems and materials science. Research indicates that compounds with similar structures can interact with various biological targets, potentially influencing their efficacy and safety profiles. Further investigations into its interactions with proteins or nucleic acids could elucidate its potential therapeutic applications.
Several compounds share structural similarities with 2-bromo-5-ethynylthiophene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Bromo-5-methylthiophene | Thiophene ring with methyl substitution | Methyl group may influence solubility and reactivity. |
2-Bromo-3-(trimethylsilyl)thiophene | Thiophene ring with silyl substitution | Silyl group enhances stability and solubility in organic solvents. |
5-Ethynylthiophene | Thiophene ring without bromine | Lacks halogen functionality; potentially less reactive. |
The presence of the bromine atom in 2-bromo-5-ethynylthiophene distinguishes it from these similar compounds by enhancing its reactivity in cross-coupling reactions while providing unique electronic characteristics due to the conjugated system formed by the ethynyl group.
The Sonogashira coupling reaction represents a powerful synthetic tool for the functionalization of 2-bromo-5-ethynylthiophene, particularly due to its dual reactive sites. This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides under relatively mild conditions.
The synthesis of 2-bromo-5-ethynylthiophene itself typically involves a two-step process. First, 2,5-dibromothiophene undergoes selective Sonogashira coupling with trimethylsilylacetylene to form 2-bromo-5-trimethylsilylethynylthiophene. This is followed by desilylation under basic conditions to afford the target compound. The detailed procedure involves:
2-Bromo-5-trimethylsilylethynylthiophene (1.3 g, 5.0 mmol) is dissolved in a THF/MeOH 1:1 mixture (20 ml), to which KOH aqueous solution (5M, 1 ml) is added. The reaction mixture is allowed to stir for 1 hour, washed with brine and extracted with ethyl acetate three times. The organic layers are combined and dried using anhydrous MgSO4, yielding 2-bromo-5-ethynylthiophene with approximately 90% yield.
The terminal alkyne functionality of 2-bromo-5-ethynylthiophene enables its participation in further Sonogashira couplings as the alkyne partner. Additionally, the bromine at the 2-position can undergo Sonogashira coupling with various terminal alkynes, allowing for sequential functionalization at both positions.
Recent developments have focused on copper-free Sonogashira protocols to overcome limitations such as homocoupling side reactions and air sensitivity. These improved methodologies utilize air-stable palladium precatalysts that rapidly access monoligated states, facilitating efficient coupling at room temperature without copper co-catalysts. The reaction scope notably includes challenging coupling partners such as 3-bromothiophene and other electron-rich heteroaromatic bromides.
Table 1: Comparison of Traditional and Copper-Free Sonogashira Coupling Conditions
Parameter | Traditional Sonogashira | Copper-Free Sonogashira |
---|---|---|
Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Air-stable Pd precatalysts |
Co-catalyst | CuI (5-10 mol%) | None |
Base | Et₃N, iPr₂NH | DABCO, amines, carbonates |
Solvent | DMF, THF, amines | THF, DMF, water |
Temperature | Room temperature to 100°C | Room temperature |
Atmosphere | Inert (deaerated) | Can be performed in air |
Side reactions | Glaser homocoupling | Significantly reduced |
Functional group tolerance | Moderate | Enhanced |
A recent study by Algso and Kivrak demonstrated the utility of terminal alkyne-functionalized thiophenes in Sonogashira couplings. They synthesized a novel terminal alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, and tested it in cross-coupling reactions with various aryl iodides. The optimized conditions employed PdCl₂(PPh₃)₂ (0.035 mol) and CuI (0.035 mmol) catalysts in DMF/triethylamine at room temperature for 10 hours.
The Buchwald-Hartwig amination provides a complementary approach for functionalizing the bromine position of 2-bromo-5-ethynylthiophene through C–N bond formation. This palladium-catalyzed reaction couples aryl halides with amines to form arylamine products.
Studies on bromothiophene amination have revealed that the reaction proceeds efficiently under mild conditions using Cs₂CO₃ as a base. Notably, anilines bearing electron-donating groups perform well in these couplings, whereas electron-withdrawing substituents necessitate higher catalyst loadings and yield lower conversions.
The mechanism of Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed couplings:
A potential side reaction involves β-hydride elimination from the amide intermediate, resulting in reduction of the aryl halide and formation of an imine by-product. This can be particularly problematic with thiophene substrates but can be mitigated through appropriate ligand selection.
Table 2: Buchwald-Hartwig Amination Conditions for Bromothiophenes
Parameter | Typical Conditions |
---|---|
Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
Ligands | Biaryl phosphines, BINAP derivatives |
Base | Cs₂CO₃, NaOtBu, K₃PO₄ |
Solvent | Toluene, dioxane, THF |
Temperature | 80-110°C |
Reaction time | 12-24 hours |
Substrate scope | Various polysubstituted bromothiophenes |
Compatible amines | Anilines, alkylamines, heterocyclic amines |
When applied to 2-bromo-5-ethynylthiophene, the Buchwald-Hartwig amination presents an opportunity to selectively functionalize the bromine position while preserving the terminal alkyne functionality for subsequent transformations. This sequential functionalization strategy enables the construction of highly elaborated thiophene derivatives with diverse substitution patterns.
Halogen dance (HD) reactions represent a fascinating class of transformations involving the rearrangement of halogen substituents on aromatic rings through a series of lithiation and lithium-halogen exchange processes. These reactions are particularly relevant to brominated thiophenes like 2-bromo-5-ethynylthiophene, offering opportunities for regioselective functionalization.
The mechanism of halogen dance reactions in thiophene systems has been elucidated through detailed density functional theory (DFT) studies. The lithium-bromine exchange represents the core process in these transformations, with SN2-type transition states significantly favored over four-center exchange pathways.
A typical halogen dance sequence for a 2-bromothiophene derivative involves:
DFT calculations have revealed that the second step (lithium-halogen exchange) represents the rate-limiting process with an activation barrier of approximately 45 kJ/mol for the SN2 pathway, whereas subsequent exchange steps proceed through barrierless transitions with submerged transition states.
Table 3: Energy Barriers for Lithium-Bromine Exchange Steps in Halogen Dance Reactions
Reaction Step | Transition State Type | Activation Energy (kJ/mol) |
---|---|---|
Step 2: Initial Li-Br exchange | Four-center | 202.2 |
Step 2: Initial Li-Br exchange | SN2 | 44.93 |
Step 3: Transmetallation | Four-center | 175.6 |
Step 3: Transmetallation | SN2 | -12.22 (barrierless) |
Step 4: Final rearrangement | Four-center | 193.1 |
Step 4: Final rearrangement | SN2 | -20.89 (barrierless) |
For 2-bromo-5-ethynylthiophene, the halogen dance mechanism provides a potential route to access the 3-bromo-5-ethynylthiophene or 4-bromo-5-ethynylthiophene isomers, which are otherwise difficult to synthesize directly. The presence of the ethynyl group may influence the regioselectivity of the lithiation step and subsequent rearrangements, creating opportunities for controlled isomerization.
The outcome of halogen dance reactions in thiophene derivatives like 2-bromo-5-ethynylthiophene is governed by an interplay of thermodynamic and kinetic factors. Understanding these controlling elements enables strategic manipulation of reaction conditions to favor specific isomeric products.
DFT studies have demonstrated that while the overall driving force for halogen dance reactions is thermodynamic stability of the products, the actual reaction pathway is tightly controlled by kinetic factors, particularly temperature. The SN2-type lithium-bromide transition states generally proceed with minimal or no activation barriers except for the rate-determining second step.
A noteworthy feature of the halogen dance reaction in 5-substituted-2-bromothiophenes (applicable to 2-bromo-5-ethynylthiophene) is its characterization as a "pseudo-clock" mechanism. This is attributed to a highly favorable bromide catalysis step and the regeneration of 2-bromothiophene during the reaction sequence. This mechanistic understanding explains the observed product distributions and provides a basis for optimizing reaction conditions.
Table 4: Factors Influencing Thermodynamic vs Kinetic Control in Halogen Dance Reactions
Factor | Effect on Thermodynamic Control | Effect on Kinetic Control |
---|---|---|
Temperature | Higher temperatures favor thermodynamic products | Lower temperatures favor kinetic products |
Base strength | Stronger bases overcome energetic barriers | Milder bases limit pathways to kinetic products |
Lithiating agent | Affects selectivity of initial deprotonation | Influences rate of subsequent exchange steps |
Reaction time | Longer times allow equilibration | Shorter times may trap kinetic intermediates |
Substituent effects | Alter relative stabilities of isomers | Affect activation barriers for exchange processes |
For multi-substituted thiophenes like 2-bromo-5-ethynylthiophene, the electronic and steric properties of both the bromo and ethynyl substituents influence the thermodynamic stability of various isomeric products. The electron-withdrawing nature of the ethynyl group may stabilize negative charge at adjacent positions, potentially directing the regioselectivity of lithiation and subsequent rearrangements.
Understanding the mechanistic details and controlling factors of halogen dance reactions enables the strategic synthesis of otherwise inaccessible isomers of ethynylbromothiophenes, expanding the synthetic utility of these valuable building blocks.
Photoredox catalysis has emerged as a powerful strategy for the mild functionalization of heteroarenes, offering opportunities to modify 2-bromo-5-ethynylthiophene through selective C–H activation processes. C–H borylation represents a particularly valuable transformation, introducing a versatile boryl group that serves as a platform for subsequent derivatization.
Recent advances in photochemical C–H borylation have facilitated the direct functionalization of thiophene derivatives under remarkably mild conditions. Traditional borylation methods typically require transition metal catalysts (Ir or Rh complexes), harsh thermal conditions, and rigorous exclusion of oxygen. In contrast, visible-light-driven approaches permit borylation under ambient temperatures with significantly shorter reaction times.
A breakthrough methodology for the visible-light-driven borylation of heteroarenes, including thiophenes, utilizes a gel network as a compartmentalized reaction medium. This innovative approach enables the reaction to proceed under aerobic conditions, circumventing the typical requirement for an inert atmosphere.
The optimized procedure involves:
When applied to 2-bromo-5-ethynylthiophene, this method could potentially introduce a boryl group at the C3 or C4 position, creating a tri-functionalized thiophene building block with exceptional synthetic versatility.
Table 5: Comparison of C–H Borylation Methods for Thiophene Derivatives
Method | Catalyst | Light Source | Atmosphere | Medium | Borylating Agent | Temperature | Time |
---|---|---|---|---|---|---|---|
Traditional | Ir or Rh complexes | None (thermal) | Inert | Solution | B₂pin₂ | 80-120°C | 24-48h |
Transition metal photocatalyzed | Re or Mn complexes | UV | CO (2 atm) | Solution | B₂pin₂ | RT | Variable |
Metal-free photochemical | None | Visible | Inert | Solution | B₂pin₂ | RT | 0.5-2h |
Gel-phase photochemical | None | Visible (410-700 nm) | Aerobic | Gel | B₂pin₂ | RT | 2h |
Another noteworthy photochemical borylation approach employs a hydrogen atom transfer (HAT) strategy under visible light irradiation. This method utilizes photoredox catalysis to generate carbon-centered radicals that rapidly undergo borylation. The regioselectivity typically favors the most electron-rich positions, offering complementary selectivity to traditional C–H borylation methods.
For 2-bromo-5-ethynylthiophene, these photoredox-catalyzed borylation strategies provide opportunities for late-stage functionalization while maintaining the valuable bromine and ethynyl handles for orthogonal transformations.
The terminal alkyne functionality in 2-bromo-5-ethynylthiophene presents exciting opportunities for oxidative activation under mild conditions through photoredox catalysis. Traditional methods for alkyne functionalization typically rely on transition metal π-activation or strong acids, often requiring harsh conditions incompatible with sensitive functional groups.
A significant advancement in this area involves the use of photoexcited acridinium organic dyes for the divergent functionalization of alkynes. This approach relies on the formation of vinyl cation radicals as key intermediates, enabling transformations that would be challenging under conventional conditions. The excited-state acridinium catalysts possess exceptionally high reduction potentials (up to +2.21 V), capable of oxidizing alkynes despite their inherently high oxidation potentials.
When applied to 2-bromo-5-ethynylthiophene, this photoredox strategy could enable selective functionalization of the terminal alkyne while preserving the bromine functionality for orthogonal transformations. Depending on the nucleophile employed, various difunctionalized products could be accessed under mild, catalytic conditions.
An alternative approach combines transition-metal catalysis with photoredox activation for the functionalization of alkynes with organoboron reagents. This hybrid strategy enables access to stereochemically defined multisubstituted alkenes through regioselective insertion across the triple bond.
Table 6: Oxidative Alkyne Activation Methods Compatible with 2-Bromo-5-ethynylthiophene
Method | Catalyst System | Activation Mode | Reaction Conditions | Potential Products |
---|---|---|---|---|
Acridinium photoredox | Acridinium dyes | SET oxidation | Visible light, RT | Difunctionalized alkenes |
Metal/photoredox dual catalysis | Pd or Ni + photocatalyst | Combined activation | Blue LEDs, mild base | Arylated/alkylated alkynes |
Organoboron functionalization | Pd(II) complexes + visible light | 1,2-insertion | Ambient conditions | syn-addition products |
Photosensitized cycloadditions | Ru(bpy)₃²⁺ or organic dyes | Energy transfer | Visible light, RT | Heterocyclic frameworks |
For 2-bromo-5-ethynylthiophene specifically, these photoredox approaches offer significant advantages:
These innovative photoredox methodologies significantly expand the synthetic utility of 2-bromo-5-ethynylthiophene, enabling rapid diversification under mild, sustainable conditions that complement traditional cross-coupling approaches.